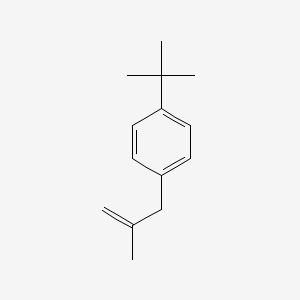

3-(4-Tert-butylphenyl)-2-methyl-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-Tert-butylphenyl)-2-methyl-1-propene” is an organic compound . It is a derivative of phenylpropane, a class of organic compounds containing a phenylpropane moiety .

Synthesis Analysis

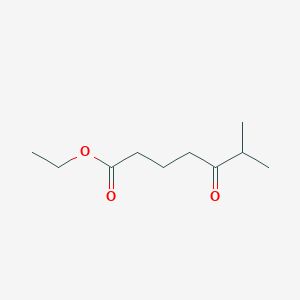

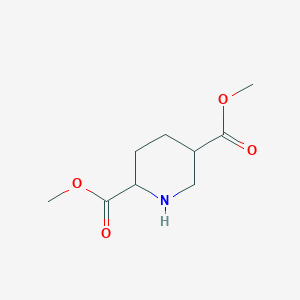

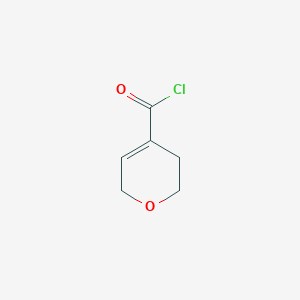

The synthesis of a precursor to Lilial®, which is similar to the compound , has been described in the literature. This synthesis is based on an aldol condensation in an ionic liquid, utilizing piperidine as the base catalyst .

Molecular Structure Analysis

The molecular structure of “3-(4-Tert-butylphenyl)-2-methyl-1-propene” can be analyzed using techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) .

Chemical Reactions Analysis

The chemical reactions of “3-(4-Tert-butylphenyl)-2-methyl-1-propene” can be analyzed using various techniques. For example, MALDI-TOF MS can be used to study the ionization efficiency of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Tert-butylphenyl)-2-methyl-1-propene” can be inferred from related compounds. For example, 4-tert-Butylphenol, an isomeric tert-butyl phenol, is a white solid with a distinct phenolic odor and dissolves in basic water .

科学的研究の応用

Decomposition of Air Toxics

A study by Hsieh et al. (2011) explores the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. This research is significant for understanding the environmental impact and decomposition pathways of tert-butyl compounds in atmospheric conditions. The study demonstrates the feasibility of using radio frequency plasma for decomposing and converting MTBE into simpler molecules like CH4, C2H4, and C2H2, which has implications for environmental remediation technologies (Hsieh et al., 2011).

Catalysis and Synthesis

Bielański et al. (2003) review the use of heteropoly acids in the synthesis of MTBE, highlighting the search for new catalysts to improve the synthesis process due to environmental and stability concerns with sulphonated resins. The study's focus on dodecatungstosilicic acid as a catalyst for MTBE synthesis provides insights into alternative, potentially more environmentally friendly catalytic processes for manufacturing compounds with tert-butyl groups (Bielański et al., 2003).

Flavor Compounds in Foods

Smit et al. (2009) discuss the production and breakdown pathways of branched chain aldehydes, including compounds structurally similar to "3-(4-Tert-butylphenyl)-2-methyl-1-propene," in foods. This research sheds light on the metabolic conversions, microbial, and food composition factors influencing the formation of these flavor compounds, essential for food science and technology (Smit et al., 2009).

Downstream Processing of Bioproducts

Xiu and Zeng (2008) review the downstream processing of biologically produced diols, including 1,3-propanediol and 2,3-butanediol, highlighting the challenges and costs associated with separating these compounds from fermentation broths. This research is relevant for understanding the industrial processing and purification challenges of chemical compounds, including those related to tert-butyl groups (Xiu & Zeng, 2008).

作用機序

Target of Action

Related compounds such as (2r)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine have been found to target corticosteroid 11-beta-dehydrogenase isozyme 1 in humans .

Biochemical Pathways

Related compounds have been shown to affect spermatogenesis in rat seminiferous tubule cultures . This suggests that 3-(4-Tert-butylphenyl)-2-methyl-1-propene may also have an impact on reproductive biochemical pathways.

特性

IUPAC Name |

1-tert-butyl-4-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-11(2)10-12-6-8-13(9-7-12)14(3,4)5/h6-9H,1,10H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNTYYIJIBFHSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548845 |

Source

|

| Record name | 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Tert-butylphenyl)-2-methyl-1-propene | |

CAS RN |

73566-44-6 |

Source

|

| Record name | 1-tert-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1315626.png)

![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)

![1,7-Dimethyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315634.png)

![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)